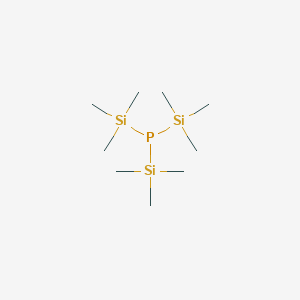

Tris(trimethylsilyl)phosphine

Descripción general

Descripción

Tris(trimethylsilyl)phosphine is an organophosphorus compound with the chemical formula P(SiMe₃)₃, where Me represents a methyl group. It is a colorless liquid that ignites spontaneously in air and hydrolyzes readily. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)phosphine is typically prepared by treating trimethylsilyl chloride with white phosphorus and a sodium-potassium alloy. The reaction can be represented as follows: [ \frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl ] This method involves the use of air-free techniques due to the compound’s pyrophoric nature .

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted reactions.

Types of Reactions:

Hydrolysis: this compound hydrolyzes in the presence of water to form phosphine and trimethylsilanol: [ P(SiMe_3)_3 + 3 H_2O \rightarrow PH_3 + 3 HOSiMe_3 ]

Reaction with Acyl Chlorides: It reacts with acyl chlorides to form phosphaalkynes. For example, with tert-butylphosphaacetylene: [ P(SiMe_3)_3 + RCOCl \rightarrow RC≡P + 3 HOSiMe_3 ]

Reaction with Potassium tert-Butoxide: This reaction cleaves one P-Si bond, forming a phosphide salt: [ P(SiMe_3)_3 + KO-t-Bu \rightarrow KP(SiMe_3)_2 + Me_3SiO-t-Bu ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Acyl Chlorides: For forming phosphaalkynes.

Potassium tert-Butoxide: For cleaving P-Si bonds.

Major Products:

Phosphine (PH₃): From hydrolysis.

Phosphaalkynes: From reactions with acyl chlorides.

Phosphide Salts: From reactions with potassium tert-butoxide.

Aplicaciones Científicas De Investigación

Semiconductor Technology

One of the primary applications of tris(trimethylsilyl)phosphine is as a precursor for synthesizing indium phosphide (InP) and indium gallium phosphide (InGaP) nanocrystals. These materials are crucial in semiconductor technology, particularly in the fabrication of optoelectronic devices such as lasers and photodetectors. The synthesis process involves the reaction of this compound with indium or gallium sources under mild conditions, yielding high-quality quantum dots with tunable optical properties .

Metal Phosphide Nanoparticles

This compound is also utilized for producing metal phosphide nanoparticles. It reacts with metal chloride complexes to form nanoparticles of metals like ruthenium, molybdenum, and cobalt phosphides. This method allows for the fabrication of nanoparticles that exhibit unique catalytic properties beneficial for various industrial applications .

Catalysis

In catalysis, this compound serves as a ligand in several catalytic processes. Its ability to stabilize metal centers enhances catalytic activity in reactions such as hydrogenation and cross-coupling reactions. The compound's reactivity with carbonyl compounds has been explored for developing new catalytic systems that operate under mild conditions .

Organic Synthesis

The compound acts as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It participates in substitution reactions with halides and carboxylic acid chlorides, facilitating the synthesis of bis(trimethylsilyl)phosphine and other derivatives . These reactions are valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Indium Phosphide Quantum Dots

A study demonstrated the successful synthesis of InP quantum dots using this compound as a phosphorus source. The resulting quantum dots exhibited exceptional photoluminescence properties, making them suitable for applications in optoelectronics. The process involved careful control of reaction conditions to optimize particle size and distribution .

Case Study 2: Development of Metal Phosphide Catalysts

Research conducted on the synthesis of cobalt phosphide nanoparticles highlighted the effectiveness of this compound as a precursor. The nanoparticles showed enhanced catalytic activity in hydrogen evolution reactions compared to traditional catalysts. This advancement points to the potential use of metal phosphides in renewable energy applications .

Mecanismo De Acción

The mechanism of action of tris(trimethylsilyl)phosphine involves its ability to donate electrons through the phosphorus atom, making it a good ligand for metal complexes. It can also act as a reducing agent in certain reactions, facilitating the formation of phosphide ions and other reactive intermediates .

Comparación Con Compuestos Similares

Tris(trimethylsilyl)phosphite: Another organophosphorus compound with similar reactivity but different applications.

Tris(trimethylsilyl)amine: Shares the trimethylsilyl groups but has nitrogen instead of phosphorus.

Uniqueness: Tris(trimethylsilyl)phosphine is unique due to its high reactivity and ability to form stable complexes with metals. Its pyrophoric nature and ease of hydrolysis also distinguish it from other similar compounds .

Actividad Biológica

Tris(trimethylsilyl)phosphine (TMS₃P) is an organophosphorus compound with the formula P(SiMe₃)₃, known for its unique chemical properties and applications in various fields, including materials science and organic synthesis. This article explores the biological activity of TMS₃P, focusing on its synthesis, reactivity, safety considerations, and potential applications in biomedical research.

Overview of this compound

TMS₃P is a colorless liquid that is highly flammable and hydrolyzes readily in the presence of moisture, releasing phosphine (PH₃) and trimethylsilanol (HOSiMe₃) as byproducts. The compound is synthesized through various methods, including the reaction of trimethylsilyl chloride with white phosphorus in the presence of sodium-potassium alloy .

Synthesis

The synthesis of TMS₃P can be summarized as follows:

This reaction highlights the efficient formation of TMS₃P from readily available precursors. Other methods include hydrolysis reactions and coupling reactions with various metal halides to form metal phosphido clusters .

Reactivity and Hydrolysis

TMS₃P's reactivity is a double-edged sword; while it serves as a valuable reagent in organic synthesis, its hydrolysis can lead to the production of toxic phosphine gas. The compound hydrolyzes in water according to the following reaction:

Phosphine itself is known for its biological activity, particularly in inhibiting certain enzymatic pathways which can be leveraged in medicinal chemistry .

Applications in Biomedical Research

Recent studies have explored TMS₃P as a precursor for synthesizing semiconductor nanocrystals, such as indium phosphide (InP), which have potential applications in bioluminescence and photonic devices . The ability to create high-quality quantum dots from TMS₃P has implications for both diagnostic imaging and targeted therapy in cancer treatment.

Case Studies

- Quantum Dot Synthesis : A study demonstrated the use of TMS₃P in the green synthesis of InP quantum dots. This method showcased not only the efficiency of TMS₃P as a phosphorus source but also highlighted safety concerns due to its flammability . The resulting quantum dots exhibited excellent luminescent properties suitable for LED applications.

- Enzyme Inhibition : Research into purine salvage pathways in Plasmodium falciparum identified that derivatives of TMS₃P could serve as inhibitors for specific enzymes involved in nucleotide metabolism. This finding suggests potential therapeutic avenues for malaria treatment by targeting purine recycling mechanisms .

Safety Considerations

Due to its pyrophoric nature, TMS₃P must be handled with extreme caution. It requires air-free techniques during storage and use to prevent spontaneous ignition. The compound is classified under several hazard categories, including eye irritation and respiratory system effects .

Análisis De Reacciones Químicas

Hydrolysis Reactions

P(SiMe₃)₃ reacts vigorously with water or moisture to generate phosphine (PH₃), a highly toxic gas, along with hexamethyldisiloxane:

This reaction necessitates strict inert-atmosphere handling .

Key Data:

| Reactants | Products | Conditions | Hazard Notes |

|---|---|---|---|

| P(SiMe₃)₃ + H₂O | PH₃ + HOSiMe₃ | Ambient, exothermic | PH₃ is toxic and flammable |

Reactions with Acyl Chlorides

P(SiMe₃)₃ reacts with acyl chlorides to form phosphaalkynes, which are valuable precursors in organic synthesis. For example, reaction with tert-butylacetyl chloride yields tert-butylphosphaacetylene (C≡P-t-Bu) :

Applications:

Metal Phosphide Formation

P(SiMe₃)₃ serves as a phosphorus source for synthesizing metal phosphides, critical in semiconductor and catalysis research. Reactions with metal halides proceed via Si–P bond cleavage:

Example Reactions:

| Metal Halide | Product | Conditions | Byproduct | Reference |

|---|---|---|---|---|

| InCl₃ | InP | Reflux in DME | Me₃SiCl | |

| CuCl | Cu₃P | Reflux, 100°C | Me₃SiCl | |

| [RuCl₂(cymene)] | Ru₅₀P₅₀ nanoparticles | 35°C, THF | Me₃SiCl |

Key Findings:

-

InP Nanocrystals : High-quality InP nanocrystals (QD size: 2–5 nm) are synthesized using P(SiMe₃)₃ and indium precursors, achieving photoluminescence quantum yields up to 42% .

-

Ru Phosphides : Amorphous Ru₅₀P₅₀ nanoparticles (1.3 nm diameter) form under mild conditions (35°C), showing promise in electrocatalysis .

Alkoxide-Mediated Cleavage

Reaction with strong alkoxides like potassium tert-butoxide yields phosphide salts, enabling further functionalization :

Applications:

Ligand Exchange in Coordination Chemistry

P(SiMe₃)₃ acts as a ligand in transition-metal complexes, displacing weaker ligands such as carbonyls or ethers. For example:

Key Features:

Comparative Reactivity with Alternative Phosphine Sources

| Phosphine Source | Stability | Reaction Temperature | Applications |

|---|---|---|---|

| P(SiMe₃)₃ | Low | 35–100°C | Nanoparticles, phosphaalkynes |

| PH₃ gas | Very low | >300°C | Bulk metal phosphides |

| TOP (trioctylphosphine) | Moderate | 200–300°C | QD synthesis |

Advantages of P(SiMe₃)₃:

Propiedades

IUPAC Name |

tris(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMZKMRZMVDEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297687 | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-38-3 | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tris(trimethylsilyl)phosphine react with element halides?

A1: this compound readily reacts with various element halides through substitution reactions. The weak polar Si-P bonds in P(TMS)₃ are cleaved, allowing for the formation of new element-phosphorus bonds. [] This reactivity makes it a valuable precursor for synthesizing a wide range of phosphorus-containing compounds.

Q2: Can this compound be used to synthesize metal phosphide nanoparticles?

A2: Yes, this compound has proven effective in synthesizing metal phosphide nanoparticles. For instance, it reacts with metal chloride complexes under mild conditions, forming metal phosphide nanoparticles and chlorotrimethylsilane as a byproduct. [] This approach has been successfully demonstrated for synthesizing ruthenium phosphide, molybdenum phosphide, and cobalt phosphide nanoparticles.

Q3: How does this compound interact with carboxylic acid chlorides and esters?

A3: this compound reacts with carboxylic acid chlorides and esters, leading to the cleavage of Si-P bonds and the formation of acylphosphines. [] The reaction can yield different products depending on the reaction conditions and the substituents on the carboxylic acid derivative.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₉H₂₇PSi₃, and its molecular weight is 250.54 g/mol. []

Q5: What are the characteristic NMR spectroscopic data for this compound?

A5: The ³¹P NMR spectrum of this compound shows a singlet at δ -250.00 ppm in CD₂Cl₂ and -251.6 ppm in C₆D₆. The ¹H NMR spectrum in C₆D₆ exhibits a doublet at δ 0.06 ppm, corresponding to the 27 protons of the methyl groups. [, ]

Q6: Is this compound air and moisture sensitive?

A6: Yes, this compound is highly air and moisture sensitive and spontaneously flammable in air. [] Therefore, it must be handled and stored under an inert atmosphere using appropriate techniques like Schlenk line or glovebox.

Q7: How does the stability of this compound compare to other phosphorus sources for nanoparticle synthesis?

A7: this compound, while effective, is known for its high reactivity and sensitivity to air and moisture. Alternatives like tris(diethylamino)phosphine or zinc phosphide offer improved stability and ease of handling, making them attractive for large-scale synthesis and broader applications. [, ]

Q8: What role does this compound play in frustrated Lewis pair (FLP) chemistry?

A8: this compound can act as the Lewis base component in frustrated Lewis pairs (FLPs) when combined with suitable Lewis acids like tris(2,3,5,6-tetrafluorophenyl)borane. [] These FLP systems exhibit unique reactivity towards small molecules, enabling activation of H₂ and CO₂.

A5: While the provided research papers do not focus heavily on computational studies of this compound itself, DFT calculations have been employed to investigate the mechanisms of InP nanocrystal formation using aminophosphine precursors, which are often derived from or related to this compound. [] Such computational approaches are valuable for understanding the reactivity and reaction pathways involved in InP nanomaterial synthesis.

Q9: What are some alternatives to this compound as a phosphorus source for synthesizing InP nanocrystals?

A9: Several alternatives to this compound have been explored for InP nanocrystal synthesis, aiming for lower cost, improved safety, and greater control over particle size and properties:

- Tris(diethylamino)phosphine: This precursor offers improved stability and has been successfully used in continuous flow synthesis of InP and InP/ZnS quantum dots. [, ]

- Zinc Phosphide (Zn₃P₂): This readily available and stable compound has been employed as a phosphorus source in the gas-liquid phase synthesis of InP/ZnS quantum dots. []

- Hexaethyl phosphorous triamide (HPT): This precursor provides a non-pyrolytic route for synthesizing InP nanocrystals, leading to improved stability and luminescence properties after surface modification. []

- Aminophosphines: These compounds, with varying alkyl groups on the nitrogen, have shown promise in controlling the reactivity of indium precursors and influencing the nucleation and growth of InP quantum dots. [, ]

Q10: What are some strategies for the recycling and waste management of this compound and its byproducts?

A10: While specific recycling strategies for this compound are not extensively discussed in the provided research, responsible waste management is crucial.

Q11: What research infrastructure and resources are essential for working with this compound and conducting related research?

A11: Research involving this compound demands specific infrastructure and resources to ensure safety and successful experimentation:

Q12: What are some key historical milestones in the research and applications of this compound?

A12: While a comprehensive historical account is beyond the scope of this Q&A, key milestones in the research and applications of this compound include:

- Early Synthesis: The development of efficient synthetic routes to this compound in the mid-20th century paved the way for its widespread use in organophosphorus chemistry. []

- Metal Phosphide Nanoparticle Synthesis: The discovery of this compound's ability to react with metal salts under mild conditions, yielding metal phosphide nanoparticles, marked a significant milestone in nanomaterial research. []

- Development of Safer Alternatives: The search for less hazardous and more stable phosphorus sources, driven by the need for scalable and sustainable synthesis methods, has led to the emergence of alternatives like tris(diethylamino)phosphine and zinc phosphide. [, ]

Q13: What are some examples of cross-disciplinary applications and synergies involving this compound and related research?

A13: The unique properties and reactivity of this compound have fostered cross-disciplinary research and collaborations, including:

- Materials Science & Nanotechnology: Synthesis of metal phosphide nanoparticles for applications in catalysis, optoelectronics, and energy storage. [, , , , ]

- Synthetic Organic Chemistry: Development of new synthetic methodologies for preparing phosphorus-containing compounds, including phosphines, phosphides, and heterocycles. [, , , , , , ]

- Coordination Chemistry: Exploration of this compound and its derivatives as ligands in transition metal complexes for catalytic and materials applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.